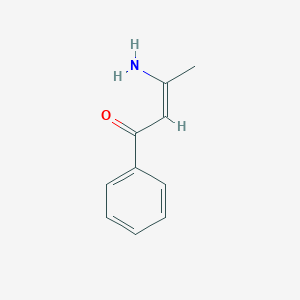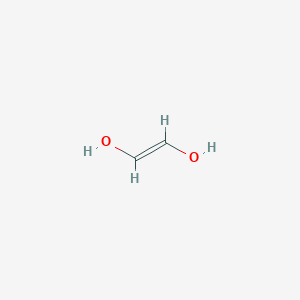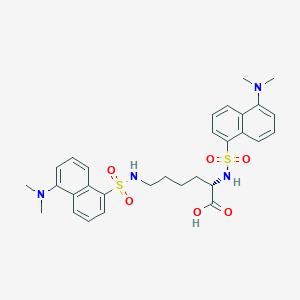
Didansyl-L-lysine
Vue d'ensemble
Description
Didansyl-L-lysine, also known as DLL, is a synthetic peptide derived from the amino acid lysine. It is commonly used in the development of novel drugs, as well as in scientific research. DLL is a versatile molecule that can be used to study a variety of biological processes, from protein-protein interactions to cell signaling pathways.
Applications De Recherche Scientifique
Propriétés chimiques
Didansyl-L-lysine is a chemical compound with the empirical formula C30H36N4O6S2 and a molecular weight of 612.76 . It is stored at a temperature of -20°C .
Utilisation dans l'industrie de l'alimentation animale
L-lysine, a component of this compound, is an essential amino acid that is crucial for animal growth . It is a part of a billion-dollar animal feed industry and represents the fastest-growing amino acid segment .
Utilisation en cosmétique
L-lysine is used in cosmetics due to its beneficial effects on skin health. It is known to promote collagen synthesis, which is essential for maintaining skin elasticity and strength .
Utilisation dans la prévention des maladies
L-lysine is used in overcoming Angina pectoris as a key factor to clean arteries and also in cancer prevention . It is important for adequate calcium absorption and hence for maintaining bone health .
Utilisation dans la production d'anticorps
L-lysine is an integral component of musculature and has a role in antibody production . Cela en fait une ressource précieuse dans le développement de vaccins et d'autres immunothérapies.
Utilisation dans la production industrielle
L-lysine is industrially produced using various species like Corynebacterium glutamicum, Brevibacterium flavum, Brevibacterium lactofermentum, Corynebacterium lilium, Brevibacterium divaricatum, and Escherichia coli . More than 2.2 million tonnes of lysine salts are produced annually worldwide
Safety and Hazards
Mécanisme D'action
Target of Action
Didansyl-L-lysine is a derivative of the essential amino acid L-lysine . The primary target of L-lysine in the body is the proteins of the herpes simplex virus, which are rich in L-arginine . .
Mode of Action
It’s known that l-lysine competes with l-arginine, which is required by the herpes simplex virus for replication
Biochemical Pathways
L-lysine, the parent compound of this compound, is involved in several biochemical pathways. It is synthesized from L-aspartic acid via the diaminopimelic acid (DAP) pathway in most bacteria . The DAP pathway involves several enzymes, including aspartate kinase and dihydrodipicolinate synthase . .
Result of Action
L-lysine, the parent compound, has putative anti-herpes simplex virus activity
Action Environment
It’s known that the dansyl group in this compound is fluorescent under uv light, which could potentially be influenced by environmental factors .
Analyse Biochimique
Biochemical Properties
The specific biochemical properties of Didansyl-L-lysine are not well-documented in the literature. It is known that lysine, a component of this compound, plays a crucial role in various biochemical reactions. Lysine is an essential amino acid involved in protein synthesis, and it interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific context within the cell .
Cellular Effects
The specific cellular effects of this compound are not well-documented. Lysine, a component of this compound, has been shown to have significant effects on various types of cells and cellular processes. For example, lysine has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that lysine can undergo various post-translational modifications, such as acetylation, which can influence its interactions with other biomolecules and its overall function .
Temporal Effects in Laboratory Settings
It is known that lysine and its derivatives can have varying effects over time in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound dosage in animal models are not well-documented. Lysine, a component of this compound, has been studied in various animal models. For example, studies have shown that the effects of lysine supplementation can vary with different dosages, and high doses can lead to toxic or adverse effects .
Metabolic Pathways
This compound is likely involved in the metabolic pathways of lysine, given that it is a derivative of this amino acid. Lysine metabolism involves various enzymes and cofactors, and it can have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that lysine and its derivatives can interact with various transporters and binding proteins, which can influence their localization or accumulation .
Subcellular Localization
Lysine and its derivatives can be directed to specific compartments or organelles within the cell through various targeting signals or post-translational modifications .
Propriétés
IUPAC Name |
(2S)-2,6-bis[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36N4O6S2/c1-33(2)26-16-7-13-23-21(26)11-9-18-28(23)41(37,38)31-20-6-5-15-25(30(35)36)32-42(39,40)29-19-10-12-22-24(29)14-8-17-27(22)34(3)4/h7-14,16-19,25,31-32H,5-6,15,20H2,1-4H3,(H,35,36)/t25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLAZYTPTPLUAPK-VWLOTQADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCC(C(=O)O)NS(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCC[C@@H](C(=O)O)NS(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36N4O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50431769 | |
| Record name | Didansyl-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50431769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
612.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1263-03-2 | |
| Record name | Didansyl-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50431769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes Didansyl-L-lysine suitable for molecular imprinting applications?
A: this compound is utilized as a template molecule in molecular imprinting due to its structural features. [, ] The presence of two dansyl groups provides fluorescence, enabling sensitive detection and quantification of binding events. [, ] Additionally, the molecule possesses various functional groups, including amine and carboxylic acid moieties, capable of interacting with functional monomers during the imprinting process. [, ] This interaction allows for the creation of specific recognition cavities within the imprinted polymer matrix.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



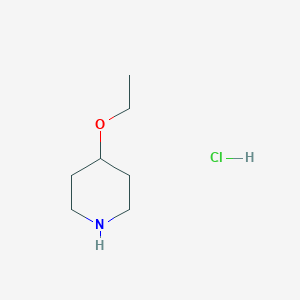
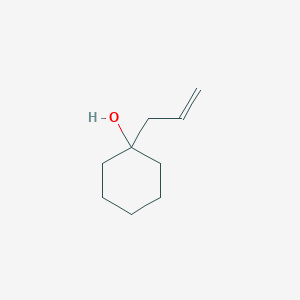


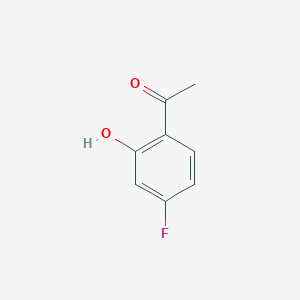

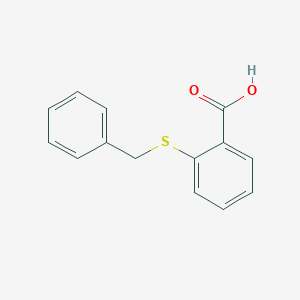
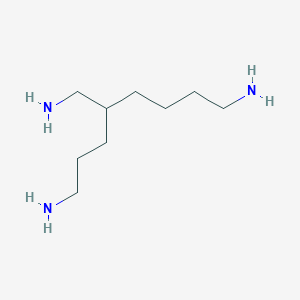
![2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B74794.png)
